Dianthramine

Description

Structure

3D Structure

Properties

IUPAC Name |

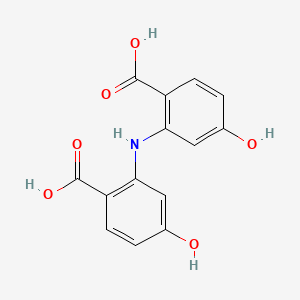

2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c16-7-1-3-9(13(18)19)11(5-7)15-12-6-8(17)2-4-10(12)14(20)21/h1-6,15-17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZLTRRSGWXPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)NC2=C(C=CC(=C2)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331591 | |

| Record name | Dianthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136945-65-8 | |

| Record name | 2,2′-Iminobis[4-hydroxybenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136945-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Diphenhydramine on H1 Receptors

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of diphenhydramine with the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic first-generation antihistamine.

Introduction: Beyond Simple Antagonism

Diphenhydramine, widely known under the brand name Benadryl, is a first-generation H1 antihistamine that has been in clinical use for decades to treat allergic reactions, insomnia, and motion sickness.[1][2][3] While traditionally classified as a competitive antagonist of the histamine H1 receptor, contemporary pharmacological understanding reveals a more nuanced mechanism.[3][4] This guide will elucidate the current model of diphenhydramine's action, focusing on its role as an inverse agonist and its impact on H1 receptor signaling.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 signaling cascade.[5][6] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC).[7][8] This pathway is central to the physiological responses associated with allergic inflammation, such as vasodilation and increased vascular permeability.[6]

The Paradigm of Inverse Agonism

A pivotal concept in understanding diphenhydramine's mechanism of action is the constitutive activity of the H1 receptor.[9][10] Like many GPCRs, the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation, even in the absence of an agonist.[11][12] This basal, or constitutive, activity results in a low level of downstream signaling.[9][10]

Diphenhydramine is now understood to be an inverse agonist of the H1 receptor.[3][12] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor.[11][13] This shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal signaling activity.[11][12][13] This is a critical distinction, as it means diphenhydramine actively suppresses H1 receptor signaling, rather than merely preventing its activation by histamine.[14]

Implications of Inverse Agonism

The inverse agonist activity of diphenhydramine has several important implications:

-

Efficacy in the Absence of Histamine: Because it reduces constitutive activity, diphenhydramine can exert its effects even when histamine levels are low.[12]

-

Anti-inflammatory Properties: The constitutive activity of the H1 receptor is known to promote the expression of NF-κB, a key transcription factor in inflammatory processes.[5] By suppressing this basal activity, diphenhydramine can attenuate NF-κB expression and mitigate inflammation.[5]

-

Clinical Relevance: The therapeutic efficacy of many first-generation antihistamines, including diphenhydramine, is now attributed, at least in part, to their inverse agonist properties.[10][15]

Molecular Interactions and Binding Site

Studies utilizing site-directed mutagenesis and crystallographic analysis have provided insights into the binding of diphenhydramine to the H1 receptor.[16][17] First-generation H1-antihistamines like diphenhydramine are thought to bind to specific amino acid residues within the transmembrane domains (TMs) of the receptor, particularly TM3 and TM5.[16] The crystal structure of the human H1 receptor in complex with doxepin, another first-generation antihistamine, reveals that the ligand sits deep within the binding pocket and interacts with a highly conserved tryptophan residue (Trp6.48), which is crucial for GPCR activation.[17] The hydrophobic nature of this binding pocket contributes to the relatively low selectivity of first-generation antihistamines.[17]

Impact on Downstream Signaling Pathways

Diphenhydramine's stabilization of the inactive H1 receptor conformation effectively uncouples the receptor from its cognate Gq/11 protein.[5][8] This has a profound inhibitory effect on the canonical signaling pathway.

Inhibition of the Gq/11-PLC-IP3/DAG Cascade

By preventing the activation of Gq/11, diphenhydramine blocks the subsequent activation of phospholipase C.[7] This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[8][18] The consequences of this inhibition are:

-

Suppression of Intracellular Calcium Mobilization: The lack of IP3 generation prevents the release of calcium from intracellular stores.

-

Inhibition of Protein Kinase C Activation: The absence of DAG production precludes the activation of PKC.

The net result is a dampening of the cellular responses typically mediated by H1 receptor activation, such as smooth muscle contraction and increased endothelial permeability.[6]

Modulation of the NF-κB Pathway

The constitutive activity of the H1 receptor has been shown to promote the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory cytokines and adhesion molecules.[5] As an inverse agonist, diphenhydramine can suppress this basal NF-κB activation, contributing to its anti-inflammatory effects.[5][19] Some studies suggest that H1-antihistamines can down-regulate NF-κB activity through both H1-receptor-dependent and -independent mechanisms.[19]

Experimental Methodologies for Characterizing Diphenhydramine's Action

A variety of in vitro assays are employed to elucidate the mechanism of action of compounds like diphenhydramine at the H1 receptor.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor.[20]

Table 1: Representative Binding Affinities (Ki) of Diphenhydramine for H1 Receptors

| Species | Radioligand | Ki (nM) | Reference |

| Human | [3H]-mepyramine | 9.6–16 | [3] |

| Human | [3H]-histamine | Varies | [21] |

Experimental Protocol: Competitive Radioligand Binding Assay [22][23][24]

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the H1 receptor.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (diphenhydramine).

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: [35S]GTPγS Binding Assay [25][26]

This assay measures the activation of G-proteins.

-

Membrane Preparation: Prepare membranes from cells expressing the H1 receptor.

-

Incubation: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog) in the presence and absence of the test compound.

-

Separation: Separate the G-protein-bound [35S]GTPγS from the free radioligand.

-

Quantification: Measure the amount of bound [35S]GTPγS.

-

Interpretation: An agonist will increase [35S]GTPγS binding, a neutral antagonist will have no effect on basal binding but will block agonist-induced binding, and an inverse agonist will decrease basal [35S]GTPγS binding.

Experimental Protocol: Inositol Phosphate Accumulation Assay [27]

This assay directly measures the product of PLC activation.

-

Cell Culture: Use cells expressing the H1 receptor.

-

Labeling: Pre-label the cells with [3H]-myo-inositol.

-

Stimulation: Treat the cells with the test compound.

-

Extraction: Extract the inositol phosphates.

-

Quantification: Separate and quantify the [3H]-inositol phosphates using chromatography.

-

Interpretation: An inverse agonist will decrease the basal level of inositol phosphate accumulation.[10]

Off-Target Effects and Clinical Considerations

Diphenhydramine is a first-generation antihistamine, and as such, it is not highly selective for the H1 receptor.[2][3] Its ability to cross the blood-brain barrier and interact with other receptors contributes to its side effect profile.[2][3]

-

Anticholinergic Effects: Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, leading to side effects such as dry mouth, urinary retention, and constipation.[3][28]

-

Sedation: Its action on central H1 receptors is responsible for its sedative effects.[3][29]

-

Sodium Channel Blockade: Diphenhydramine also acts as an intracellular sodium channel blocker, which accounts for its local anesthetic properties.[3][29]

Conclusion

The mechanism of action of diphenhydramine at the H1 receptor is a prime example of the evolution of pharmacological understanding. Moving beyond the simple model of competitive antagonism, it is now clear that diphenhydramine functions as an inverse agonist, actively suppressing the constitutive activity of the H1 receptor. This stabilization of the inactive receptor conformation effectively uncouples it from the Gq/11 signaling pathway, thereby inhibiting the downstream cascade that leads to allergic and inflammatory responses. A thorough understanding of this mechanism, supported by robust experimental methodologies, is essential for the rational design and development of future therapeutics targeting the H1 receptor and other GPCRs.

Visualizations

Caption: H1 Receptor Signaling Pathway and Modulation by Diphenhydramine.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- Histamine H1 receptor - Wikipedia. (n.d.).

- De Ligt, R. A., Kourounakis, A. P., & Timmerman, H. (2010). Constitutive activity of the histamine H(1) receptor. Methods in enzymology, 484, 127–147.

- Inoue, A., Raimondi, F., & Kadji, F. M. N. (2019). Inverse agonism: the classic concept of GPCRs revisited. Trends in pharmacological sciences, 40(6), 456-467.

- Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 29 Suppl 3, 19–28.

- Al-Sawalha, N. A. (2020). Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery. Journal of Receptors and Signal Transduction, 40(5), 408-416.

- Kenakin, T. (2001). Mechanisms of inverse agonism at G-protein-coupled receptors. Trends in pharmacological sciences, 22(11), 582-585.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Diphenhydramine Hydrochloride?

- Ghanouni, P., Gryczynski, Z., Steinfl, E., & Lakowicz, J. R. (2001). Molecular basis of inverse agonism in a G protein-coupled receptor. Journal of Biological Chemistry, 276(30), 28423-28429.

- Govaerts, C., Lefebvre, T., & Wurch, T. (2008). Constitutively active mutants of the histamine H1 receptor suggest a conserved hydrophobic asparagine-cage that constrains the activation of class A G protein-coupled receptors. Molecular pharmacology, 73(1), 94–103.

- Sicari, V., & Zabbo, C. P. (2025). Diphenhydramine. In StatPearls.

- de Ligt, R. A., van der Neut, M. A., & Timmerman, H. (2000). Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery. British journal of pharmacology, 130(1), 1–12.

- Smith, J. (2023, August 16). Diphenhydramine: mechanism of action, clinical applications and side effects. News-Medical.net.

- Bakker, R. A., Schoonus, S. B., Smit, M. J., Timmerman, H., & Leurs, R. (2001). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. European journal of pharmacology, 429(1-3), 127–135.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Diphenhydramine Hydrochloride: From Allergies to Sleep.

- SMPDB. (2017, September 18). Diphenhydramine H1-Antihistamine Action.

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498. _

- Diphenhydramine - Wikipedia. (n.d.).

- Patsnap Synapse. (2024, June 21). What are H1 receptor agonists and how do they work?

- Gifford Bioscience. (n.d.). Functional Assays.

- Morisset, S., Gbahou, F., & Arrang, J. M. (2007). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Journal of cellular physiology, 211(3), 738–746.

- Yoshikawa, T., Nakamura, T., & Yanai, K. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International journal of molecular sciences, 21(18), 6848.

- ResearchGate. (2025, August 6). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists.

- bioRxiv. (2023, May 31). The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy.

- Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., Kobayashi, T., Stevens, R. C., & Iwata, S. (2011). Structure of the human histamine H1 receptor complex with doxepin.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen.

- Patsnap Synapse. (2024, June 21). What are H1 receptor inverse agonists and how do they work?

- Ujike, H., Kanzaki, A., & Nakata, Y. (2000). Functional Activation of Gα q/11 Protein via α 1 -Adrenoceptor in Rat Cerebral Cortical Membranes. Journal of neurochemistry, 74(6), 2464–2471.

- Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current opinion in biotechnology, 16(6), 655–665.

- Bosma, R., van den Bor, J., & Leurs, R. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 61(21), 9695–9706.

- Bio-protocol. (n.d.). Radioligand Binding Assays.

- Simons, F. E. (2004). H1 Antihistamines: Current Status and Future Directions.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL.

- Dr.Oracle. (2025, August 18). What is the receptor action of antihistamines, specifically in relation to histamine (H1) receptors?

- Dr. G. Bhanu Prakash. (2025, June 15). H1 Antihistamines Pharmacology USMLE !

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American journal of physiology, 265(4 Pt 1), L421–L429.

- ResearchGate. (n.d.). Competitive binding of H 1 receptor unlabelled antihistamines with [ 3 H]mepyramine.

- Patsnap Synapse. (2024, January 9). Deciphering H1 receptor antagonists and Keeping Up with Their Recent Developments.

- Shah, B. H., & Milligan, G. (2004). Constitutively active Gq/11-coupled receptors enable signaling by co-expressed G(i/o). The Journal of biological chemistry, 279(2), 1163–1170.

- Walsh Medical Media. (2014, September 30). Assessing the Role of Gαq/11 in Cellular Responses: An Analysis of Investigative Tools.

- Lappalainen, J., Lätti, S., & Aalto, K. (2007). First-generation Antihistamines Diphenhydramine and Chlorpheniramine Reverse Cytokine-Afforded Eosinophil Survival by Enhancing Apoptosis. Basic & clinical pharmacology & toxicology, 101(4), 256–261.

- Gerthoffer, W. T., & Solway, J. (2008). Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. American journal of physiology. Lung cellular and molecular physiology, 295(4), L622–L631.

- Begalli, F., Bennett, J., & Capece, D. (2017).

- Wang, D., Wang, T., & Liu, Z. (2017). Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation. Clinical and experimental otorhinolaryngology, 10(4), 367–373.

Sources

- 1. Diphenhydramine: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inverse agonism: the classic concept of GPCRs revisited [Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Functional activation of Gαq/11 protein via α1 -adrenoceptor in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. molbio.gu.se [molbio.gu.se]

- 28. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 29. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Diphenhydramine In Vivo

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vivo pharmacokinetics and bioavailability of diphenhydramine, a first-generation H1-receptor antagonist. As a widely used medication with a well-established but complex profile, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for effective drug development, clinical application, and toxicological assessment. This document synthesizes data from foundational and contemporary studies, outlines detailed methodologies for conducting pharmacokinetic evaluations, and explains the scientific rationale underpinning these experimental designs. By integrating established protocols with authoritative regulatory standards, this guide serves as a critical resource for professionals engaged in pharmaceutical research and development.

Introduction: The Pharmacological Profile of Diphenhydramine

Diphenhydramine is an ethanolamine-derivative antihistamine that functions primarily as an inverse agonist at the histamine H1 receptor.[1] Its ability to readily cross the blood-brain barrier is responsible for its well-known sedative effects and also contributes to its potent antimuscarinic (anticholinergic) and local anesthetic properties.[2] These multiple mechanisms of action underpin its use in treating allergic reactions, insomnia, motion sickness, and symptoms of the common cold.[3][4] However, this same broad activity profile, particularly its anticholinergic effects, necessitates careful consideration of its pharmacokinetic behavior to optimize therapeutic outcomes and minimize adverse events like dry mouth, urinary retention, and cognitive impairment, especially in vulnerable populations such as the elderly.[5][6]

The study of its pharmacokinetics—how the body acts on the drug—is therefore paramount. Key parameters such as bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½) are not static values but are influenced by the route of administration, formulation, and patient-specific factors like age and genetics.[5]

Core Pharmacokinetic Parameters of Diphenhydramine

Diphenhydramine's journey through the body is characterized by rapid absorption followed by extensive metabolism. While well-absorbed from the gastrointestinal tract, its systemic availability is significantly reduced by first-pass metabolism in the liver.[4][7][8]

Absorption and Bioavailability

Following oral administration, diphenhydramine appears in plasma within 15 minutes, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours.[5][9] The oral bioavailability is variable, generally reported to be in the range of 40% to 72%.[2][5][9] This incomplete bioavailability is not due to poor absorption from the gut but is a direct consequence of substantial presystemic extraction and metabolism as the drug passes through the liver for the first time.[4][8][10] Intravenous administration, by definition, provides 100% bioavailability and serves as the reference against which oral formulations are compared.[10]

Distribution

Once in systemic circulation, diphenhydramine is widely distributed throughout the body, reflected by a large volume of distribution (Vd) of approximately 17 L/kg.[2] It is highly lipophilic, enabling it to cross cellular barriers, including the critical blood-brain barrier, leading to its central nervous system effects.[7][11] Diphenhydramine exhibits extensive binding to plasma proteins, with estimates ranging from 80% to 99%.[5][7] This high degree of protein binding means that only a small fraction of the drug in the plasma is free (unbound) and pharmacologically active at any given time.

Metabolism

Metabolism is the primary route of elimination for diphenhydramine and occurs almost exclusively in the liver.[12][13] The drug undergoes extensive Phase I metabolism mediated by the cytochrome P450 (CYP) enzyme system. The metabolic process involves two successive N-demethylations of the tertiary amine group, followed by oxidative deamination to form more polar carboxylic acid metabolites.[3][7]

Several CYP isoenzymes are involved, including CYP1A2, CYP2C9, and CYP2C19.[3][5] However, the high-affinity enzyme primarily responsible for the initial N-demethylation step is CYP2D6 .[2][14] The significant role of CYP2D6 introduces a key source of inter-individual variability in diphenhydramine pharmacokinetics due to genetic polymorphisms in this enzyme, which can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[14]

Excretion

Following extensive hepatic metabolism, the resulting metabolites are primarily excreted in the urine.[2][12] Very little of the administered dose, typically only about 1-4%, is excreted as the unchanged parent drug in the urine.[2][3][8] The elimination half-life is highly variable and influenced by age, with studies reporting ranges from 2.4 to 13.5 hours.[5] In young adults, the median half-life is approximately 4.3 hours, whereas in the elderly, it can be prolonged to 13.5 hours, increasing the risk of accumulation and adverse effects.[5]

Table 1: Summary of Key Pharmacokinetic Parameters for Diphenhydramine in Healthy Adults

| Parameter | Route | Value | Source(s) |

| Bioavailability (F) | Oral | 40% - 72% | [2][4][5][9] |

| Time to Peak (Tmax) | Oral | 2 - 3 hours | [5][9] |

| Peak Plasma Conc. (Cmax) | Oral (50 mg dose) | ~66 ng/mL | [15] |

| Elimination Half-life (t½) | Oral/IV | 2.4 - 9.3 hours (Adults) | [5][9] |

| Oral | 5.4 hours (Children) | [5] | |

| Oral | 13.5 hours (Elderly) | [5] | |

| Volume of Distribution (Vd) | IV | ~17 L/kg | [2] |

| Plasma Protein Binding | In vitro | 98% - 99% | [5][7] |

| Systemic Clearance (CL) | IV | ~6.2 mL/min/kg | [15] |

Methodologies for In Vivo Pharmacokinetic and Bioavailability Studies

A robust and well-validated bioanalytical method is the cornerstone of any pharmacokinetic study. The overall study design must be structured to answer specific questions about the drug's behavior, such as determining its bioavailability or comparing different formulations.

Study Design: The Crossover Model

For bioavailability and bioequivalence studies, the randomized, two-way crossover design is the industry standard and is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18] This design is powerful because it minimizes inter-subject variability, as each participant serves as their own control.

-

Why Crossover? Biological differences between individuals (e.g., in metabolism, weight, organ function) can create significant "noise" in pharmacokinetic data. In a crossover study, each subject receives both the test formulation (e.g., an oral capsule) and the reference formulation (e.g., an intravenous solution or a standard oral solution) on separate occasions.[18] By comparing the results within the same person, the variability between individuals is effectively cancelled out, leading to a more precise and statistically powerful comparison with fewer subjects required.

-

Why a Washout Period? A critical component of the crossover design is the "washout period" between treatments—a sufficient length of time to ensure that the first administered dose is completely eliminated from the body before the second dose is given.[18][19] For diphenhydramine, with a half-life up to ~14 hours in some populations, a washout period of at least 7 days is standard to ensure levels are negligible before the next treatment phase.[5][19]

Sources

- 1. engpaper.com [engpaper.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. fda.gov [fda.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

- 14. researchgate.net [researchgate.net]

- 15. moh.gov.bw [moh.gov.bw]

- 16. Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Diphenhydramine Analogues: A Deep Dive into Structure-Activity Relationships for H1 Receptor Modulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation ethanolamine H1-antihistamine, serves as a foundational scaffold in medicinal chemistry.[1][2] Its discovery in 1943 marked a significant milestone in the treatment of allergic conditions.[3] However, its clinical utility is often hampered by a lack of receptor selectivity and its ability to cross the blood-brain barrier, leading to undesirable side effects such as sedation and anticholinergic symptoms.[4][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of diphenhydramine analogues. We will dissect the core pharmacophore, explore the functional consequences of targeted structural modifications, and detail the experimental workflows essential for evaluating these compounds. This document is intended for drug development professionals and researchers aiming to design novel H1-receptor antagonists with improved potency, selectivity, and safety profiles.

The Diphenhydramine Core: Mechanism and Therapeutic Context

Diphenhydramine primarily functions as an inverse agonist at the histamine H1 receptor.[8][9] By binding to the receptor, it stabilizes the inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This action reverses the effects of histamine on capillaries, mitigating the symptoms of allergic reactions.[8][10][11] The H1 receptor, a G-protein coupled receptor (GPCR), signals through the Gq/11 protein, activating Phospholipase C (PLC) which ultimately leads to an increase in intracellular calcium.[2][12]

Beyond its primary antihistaminic effect, diphenhydramine's promiscuous pharmacology is well-documented. It acts as a potent antimuscarinic by competitively antagonizing acetylcholine receptors, an effect responsible for its use in managing Parkinsonism but also for side effects like dry mouth and blurred vision.[10][13][14] Its ability to readily penetrate the central nervous system (CNS) and act on central H1 receptors is the primary cause of its sedative properties.[13][15] Furthermore, it has been shown to inhibit serotonin reuptake and act as an intracellular sodium channel blocker, contributing to its diverse therapeutic and side-effect profile.[3][10][13] This multifaceted activity underscores the critical need for designing analogues with higher selectivity for the H1 receptor.

Deconstructing the Pharmacophore: Key Structural Features

The classical structure of a first-generation H1-antihistamine, exemplified by diphenhydramine, can be broken down into four key components. Understanding the role of each is fundamental to rational drug design. The general structure is essential for significant H1-receptor affinity.[1][16][17]

Caption: A typical preclinical evaluation workflow for novel H1-receptor antagonists. [12]

Protocol: Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H1 receptor. It directly measures the competition between the unlabeled test compound and a labeled high-affinity ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of diphenhydramine analogues for the human H1 receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor. [12][18] * Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).

-

Test Compounds: Diphenhydramine analogues at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter. [12]* Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]mepyramine, and varying concentrations of the test compound in the assay buffer.

-

Nonspecific Binding: Prepare control wells containing a high concentration of an unlabeled competitor (e.g., 10 µM mepyramine) to determine nonspecific binding. [19] 3. Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [19]

-

Protocol: Calcium Mobilization Functional Assay

This assay measures the ability of a compound to block the histamine-induced cellular response, providing a measure of its functional potency (IC₅₀).

-

Objective: To determine the functional potency of diphenhydramine analogues by measuring their ability to inhibit histamine-induced intracellular calcium release.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H1 receptor. [12] * Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). [12] * Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Histamine (agonist).

-

Test Compounds: Diphenhydramine analogues at various concentrations.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Seed the H1 receptor-expressing cells into the 96-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C. [12] 3. Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Establish a baseline fluorescence reading for several seconds.

-

Agonist Challenge: Using the instrument's injector, add a fixed concentration of histamine (typically the EC₈₀, the concentration that elicits 80% of the maximal response) to the wells. [12] 7. Data Recording: Continue to monitor fluorescence for 1-2 minutes to capture the peak calcium response.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percent inhibition of the histamine response against the log concentration of the test compound to calculate the IC₅₀ value, which reflects its functional potency.

-

Conclusion and Future Directions

The structure-activity relationship of diphenhydramine analogues is a well-trodden yet still fertile ground for medicinal chemistry. The core pharmacophore is highly amenable to modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While first-generation antihistamines like diphenhydramine are effective, their clinical use is limited by off-target effects. The principles outlined in this guide demonstrate that rational design based on established SAR can lead to superior molecules. Future efforts will likely focus on designing analogues that are substrates for efflux transporters at the blood-brain barrier, thereby minimizing CNS side effects, or on developing compounds with dual-activity profiles for complex inflammatory conditions. The combination of classical SAR studies with modern computational modeling and structural biology will continue to drive the development of safer and more effective H1-receptor antagonists.

References

-

Diphenhydramine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Tariq, R. A., & Vashisht, R. (2025). Diphenhydramine. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Diphenhydramine Hydrochloride?. Patsnap Synapse. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Diphenhydramine (Benadryl) and which receptors does it affect?. Dr.Oracle. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Diphenhydramine HCl: Your Go-To for Allergy Relief. [Link]

-

Buzas, A., Champagnac, A., Dehnel, A., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry, 23(2), 149-153. [Link]

-

Buzas, A., Champagnac, A., Dehnel, A., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry, 23(2), 149-153. [Link]

-

Gpatindia. (2020). DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Takahashi, T., et al. (2000). Diphenhydramine transport by pH-dependent tertiary amine transport system in Caco-2 cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 278(4), G563-G569. [Link]

-

Rekka, E., Timmerman, H., & Bast, A. (1989). Structural features of some diphenhydramine analogues that determine the interaction with rat liver cytochrome P-450. Agents and Actions, 27(1-2), 184-187. [Link]

-

Church, M. K. (2011). Pharmacology of antihistamines. Indian Journal of Dermatology, 56(2), 219-224. [Link]

-

Slideshare. (n.d.). SAR of H1 Receptor Antagonists. [Link]

-

Picmonic. (n.d.). First Generation Antihistamines. Picmonic. [Link]

-

Lunkad, A. (2020). SAR of Antihistamine. YouTube. [Link]

-

Greiner, A. N., & Hellings, P. W. (2004). Anti-inflammatory activity of H1-receptor antagonists: review of recent experimental research. Expert Opinion on Investigational Drugs, 13(9), 1167-1180. [Link]

-

Holgate, S. T., & Church, M. K. (2003). Pharmacology of antihistamines. World Allergy Organization Journal, S1, 21-26. [Link]

-

Smits, R. A., et al. (2007). Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists. Journal of Medicinal Chemistry, 50(15), 3584-3593. [Link]

-

Slideshare. (n.d.). H1 and H2 Systematic study SAR MOA. [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenhydramine. In PubChem Compound Database. [Link]

-

de la Torre, C., et al. (2006). H1 antihistamines: patent highlights 2000 – 2005. Expert Opinion on Therapeutic Patents, 16(1), 21-38. [Link]

-

Pixorize. (n.d.). 1st Generation Antihistamines Mnemonic for USMLE. Pixorize. [Link]

-

Hu, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16, 1564531. [Link]

-

Kumar, A., et al. (2010). Design, synthesis and pharmacological screening of a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones as potential histamine H1-receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 485-492. [Link]

-

Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

-

Al-Ghananeem, A. M., & Crooks, P. A. (2011). Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier. Journal of Pharmaceutical Sciences, 100(6), 2099-2105. [Link]

-

Slideshare. (n.d.). ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND. [Link]

-

Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1433. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Diphenhydramine Hydrochloride–CuCl as a New Catalyst for the Synthesis of Tetrahydrocinnolin-5(1H)-ones. ACS Omega, 8(18), 16301-16313. [Link]

-

Cielecka-Piontek, J., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals, 15(12), 1481. [Link]

-

Sicari, V., & Zabbo, C. P. (2021). Diphenhydramine. In StatPearls. StatPearls Publishing. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine [Ligand Id: 1224] activity data. [Link]

-

Small Molecule Pathway Database (SMPDB). (2017). Diphenhydramine H1-Antihistamine Action. SMPDB. [Link]

-

Xu, P., et al. (2022). Structural basis for recognition of antihistamine drug by human histamine receptor. Nature Communications, 13(1), 6120. [Link]

-

KEGG DRUG. (n.d.). Diphenhydramine. KEGG. [Link]

-

McGavack, T. H., Elias, H., & Boyd, L. J. (1946). The influence of dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) upon normal persons and upon those suffering from disturbances of the autonomic nervous system. The Journal of laboratory and clinical medicine, 31, 560-574. [Link]

-

Gartner, S. (1946). The nature of the action of dimethylaminoethyl benzhydryl ether hydrochloride (benadryl); effects upon the human eye. Archives of ophthalmology (Chicago, Ill. : 1929), 36(5), 591-605. [Link]

Sources

- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]

- 8. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 17. pharmacy180.com [pharmacy180.com]

- 18. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Central Nervous System Effects of Diphenhydramine

Abstract

Diphenhydramine, a first-generation antihistamine, has been in clinical use for decades. Its primary indication is the management of allergic reactions, but its pronounced effects on the central nervous system (CNS) have led to its widespread use as a sleep aid and have also raised concerns regarding cognitive impairment and abuse potential. This technical guide provides a comprehensive overview of the fundamental mechanisms underlying diphenhydramine's actions within the CNS. We will delve into its pharmacodynamics, focusing on its dual antagonism of histamine H1 and muscarinic acetylcholine receptors. Furthermore, this guide will detail established preclinical and clinical methodologies for investigating these effects, offering researchers and drug development professionals a robust framework for future studies in this area.

Introduction: The Dual Identity of Diphenhydramine

Diphenhydramine was first synthesized in the 1940s and quickly became a staple for treating allergic conditions.[1] Its efficacy stems from its ability to act as an inverse agonist at the histamine H1 receptor, effectively blocking the actions of histamine, a key mediator of allergic responses.[2] However, unlike second and third-generation antihistamines, diphenhydramine readily crosses the blood-brain barrier, leading to significant CNS effects.[2][3] This penetration into the brain is responsible for its well-known sedative properties, which has led to its common off-label use for insomnia.[4][5]

Conversely, this same mechanism is the root of its adverse CNS effects, including drowsiness, dizziness, and impaired coordination.[2] Furthermore, diphenhydramine's action as a potent anticholinergic agent, by blocking muscarinic acetylcholine receptors, contributes to both its therapeutic and adverse effect profiles.[6][7] This dual receptor activity is a critical consideration in understanding its complete impact on the CNS. Long-term use of anticholinergic drugs like diphenhydramine has been associated with an increased risk of dementia.[8]

This guide will systematically explore the multifaceted CNS effects of diphenhydramine, providing a detailed examination of its molecular mechanisms and the experimental approaches used to elucidate them.

Pharmacodynamics: The Molecular Basis of CNS Effects

The CNS effects of diphenhydramine are primarily attributable to its interaction with two key receptor systems: the histaminergic and the cholinergic systems.

Histamine H1 Receptor Antagonism and Sedation

The central histaminergic system plays a crucial role in promoting wakefulness and arousal.[9] By acting as an inverse agonist at H1 receptors in the brain, diphenhydramine suppresses the activity of histaminergic neurons.[2] This action is the principal mechanism behind its sedative and hypnotic effects.[9] The widespread distribution of H1 receptors in brain regions critical for arousal, such as the tuberomammillary nucleus of the hypothalamus, underscores the profound impact of diphenhydramine on the sleep-wake cycle.

Anticholinergic Activity and Cognitive Impairment

Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors.[6][7] The cholinergic system is integral to numerous cognitive functions, including learning, memory, and attention. By blocking acetylcholine's action, diphenhydramine can lead to a range of anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.[9] In the CNS, this anticholinergic activity can manifest as confusion, delirium, and significant cognitive impairment, particularly in older adults.[8][9]

Other Neurotransmitter System Interactions

Beyond its primary targets, diphenhydramine has been shown to interact with other neurotransmitter systems, albeit with lower affinity. Notably, it can weakly inhibit the reuptake of serotonin, a discovery that contributed to the development of selective serotonin reuptake inhibitors (SSRIs) for depression.[1] There is also evidence suggesting interactions with dopamine transporters and sodium channels.[10] While these off-target effects are less pronounced, they may contribute to the complex and sometimes paradoxical reactions observed with diphenhydramine use, such as CNS stimulation in some individuals.[1][11]

Investigating the CNS Effects of Diphenhydramine: Methodologies and Protocols

A thorough understanding of diphenhydramine's CNS effects requires a multi-pronged experimental approach, combining in vitro, in vivo, and clinical research methodologies.

In Vitro Assays for Receptor Binding and Function

The initial characterization of a compound's interaction with its molecular targets is typically performed using in vitro assays.

Experimental Protocol: Radioligand Binding Assay for H1 and Muscarinic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of diphenhydramine to histamine H1 and muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of diphenhydramine for H1 and muscarinic receptors.

Materials:

-

Cell membranes expressing human H1 or muscarinic receptors (commercially available).

-

Radioligands: [3H]pyrilamine (for H1) and [3H]quinuclidinyl benzilate ([3H]QNB) (for muscarinic).

-

Diphenhydramine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of diphenhydramine in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of diphenhydramine or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each diphenhydramine concentration. Use non-linear regression analysis to determine the IC50 (concentration inhibiting 50% of specific binding), and then calculate the Ki using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

Radioligands: [3H]pyrilamine and [3H]QNB are chosen for their high affinity and specificity to H1 and muscarinic receptors, respectively, allowing for accurate measurement of competitive binding.

-

Glass Fiber Filters: These are used for their ability to efficiently trap cell membranes while allowing unbound ligand to pass through.

-

Cheng-Prusoff Equation: This is a standard and validated method for converting IC50 values to Ki values, providing a true measure of binding affinity.

Preclinical In Vivo Models

Animal models are indispensable for studying the behavioral and physiological effects of diphenhydramine in a whole-organism context.

Experimental Protocol: Open-Field Test for Locomotor Activity and Sedation in Mice

This protocol assesses the sedative effects of diphenhydramine by measuring changes in locomotor activity.

Objective: To evaluate the impact of diphenhydramine on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Diphenhydramine hydrochloride dissolved in saline.

-

Saline solution (vehicle control).

-

Open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an automated tracking system.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer diphenhydramine (e.g., 10, 20, 40 mg/kg) or saline intraperitoneally (i.p.) to different groups of mice.

-

Habituation: Allow a 30-minute habituation period after injection in their home cages.

-

Testing: Place each mouse individually in the center of the open-field arena and record its activity for a set duration (e.g., 15 minutes).

-

Data Collection: The tracking system should record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Data Analysis: Compare the locomotor activity parameters between the diphenhydramine-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in total distance traveled is indicative of sedation.

Causality Behind Experimental Choices:

-

C57BL/6 Mice: This is a commonly used inbred strain with well-characterized behavioral responses.

-

Open-Field Arena: This apparatus allows for the assessment of both general locomotor activity and anxiety-like behavior (thigmotaxis).

-

Automated Tracking System: This provides objective and reliable quantification of behavior, minimizing observer bias.

Experimental Protocol: Morris Water Maze for Cognitive Function in Rats

This protocol is a classic test for assessing spatial learning and memory, which can be impaired by anticholinergic drugs like diphenhydramine.

Objective: To determine if diphenhydramine impairs spatial learning and memory in rats.

Materials:

-

Male Wistar rats (3-4 months old).

-

Diphenhydramine hydrochloride dissolved in saline.

-

Saline solution (vehicle control).

-

Morris water maze (a large circular pool filled with opaque water).

-

A hidden platform submerged just below the water surface.

-

Video tracking system.

Procedure:

-

Acquisition Phase (4 days):

-

Administer diphenhydramine (e.g., 5, 10 mg/kg, i.p.) or saline 30 minutes before each training session.

-

Each day, conduct four training trials where the rat is placed in the pool from different starting positions and must find the hidden platform.

-

Record the time to find the platform (escape latency) and the path length.

-

-

Probe Trial (Day 5):

-

Remove the platform from the pool.

-

Administer the same treatment as in the acquisition phase.

-

Place the rat in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Acquisition: Compare the escape latencies and path lengths across days and between treatment groups. A slower learning curve in the diphenhydramine group indicates impaired learning.

-

Probe Trial: Compare the time spent in the target quadrant. Less time spent in the target quadrant by the diphenhydramine group suggests memory impairment.

-

Causality Behind Experimental Choices:

-

Morris Water Maze: This test is highly sensitive to hippocampal-dependent spatial learning and memory, functions known to be modulated by the cholinergic system.

-

Opaque Water: This ensures that the rat must rely on spatial cues in the room rather than visual cues within the maze to locate the platform.

-

Probe Trial: This is a critical component that assesses memory retention without the influence of ongoing learning.

Clinical Research and Neuroimaging

Human studies are essential for translating preclinical findings and understanding the real-world impact of diphenhydramine on the CNS.

Experimental Approach: Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive visualization and quantification of receptor occupancy in the human brain.

Objective: To measure the in vivo occupancy of histamine H1 receptors in the brain after oral administration of diphenhydramine.

Methodology:

-

Radiotracer: Utilize a PET radiotracer with high affinity for the H1 receptor, such as [11C]doxepin.

-

Study Design: A within-subject, placebo-controlled design.

-

Procedure:

-

Baseline Scan: Perform a baseline PET scan on each participant after administration of a placebo.

-

Drug Administration: On a separate day, administer a therapeutic dose of diphenhydramine.

-

Post-Drug Scan: Perform a second PET scan at the time of expected peak plasma concentration of diphenhydramine.

-

-

Data Analysis: Compare the binding potential of the radiotracer in various brain regions between the baseline and post-drug scans. A reduction in binding potential after diphenhydramine administration indicates receptor occupancy.

Causality Behind Experimental Choices:

-

[11C]doxepin: This is a well-validated PET radiotracer for imaging H1 receptors in the human brain.

-

Within-Subject Design: This design minimizes inter-individual variability and increases the statistical power of the study.

Experimental Approach: Standardized Cognitive Function Tests

A battery of validated cognitive tests can be used to objectively measure the effects of diphenhydramine on various cognitive domains.

Objective: To quantify the impact of diphenhydramine on attention, memory, and psychomotor performance.

Methodology:

-

Test Battery: Include tests such as the Digit Symbol Substitution Test (DSST) for processing speed and executive function, the Rey Auditory Verbal Learning Test (RAVLT) for verbal memory, and the Psychomotor Vigilance Task (PVT) for sustained attention.

-

Study Design: A double-blind, placebo-controlled, crossover design.

-

Procedure: Participants would complete the cognitive test battery at baseline and at several time points after receiving either diphenhydramine or a placebo.

-

Data Analysis: Compare performance on each cognitive test between the diphenhydramine and placebo conditions.

Causality Behind Experimental Choices:

-

Standardized Tests: Using well-validated cognitive tests ensures the reliability and comparability of the results.

-

Crossover Design: This design allows each participant to serve as their own control, reducing variability.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the complex effects of diphenhydramine.

Table 1: Summary of Diphenhydramine's Pharmacodynamic Properties

| Receptor Target | Action | Primary CNS Effect |

| Histamine H1 | Inverse Agonist | Sedation, Hypnosis |

| Muscarinic Acetylcholine | Antagonist | Cognitive Impairment, Delirium |

| Serotonin Transporter | Weak Inhibitor | Potential mood-altering effects |

| Dopamine Transporter | Weak Inhibitor | Possible contribution to abuse potential |

| Sodium Channels | Blocker | Local anesthetic properties |

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations can greatly enhance the understanding of complex biological processes and experimental designs.

Caption: Experimental workflow for the Morris Water Maze test.

Conclusion and Future Directions

Diphenhydramine remains a widely used medication, and a thorough understanding of its CNS effects is paramount for its safe and effective use. This guide has provided a detailed overview of its primary mechanisms of action, focusing on its dual antagonism of histamine H1 and muscarinic acetylcholine receptors. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the nuances of its effects on sedation, cognition, and other CNS functions.

Future research should focus on several key areas:

-

Long-term Effects: Further investigation into the long-term cognitive consequences of chronic diphenhydramine use is crucial, particularly in vulnerable populations such as the elderly.

-

Individual Variability: Research into the genetic and metabolic factors that contribute to individual differences in response to diphenhydramine, including paradoxical excitation, is warranted.

-

Development of Safer Alternatives: Continued efforts to develop effective sleep aids with more favorable safety profiles and less cognitive impairment are essential.

By building upon the foundational knowledge and methodologies presented in this guide, the scientific community can continue to refine our understanding of diphenhydramine and its complex relationship with the central nervous system.

References

-

Abdel-Aziz, H., et al. (2022). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Clinical Medicine, 11(21), 6398. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Diphenhydramine. Cognitive Vitality. [Link]

-

Bender, B. G., et al. (2003). Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis. Journal of Allergy and Clinical Immunology, 111(5), 770-776. [Link]

-

Cleveland Clinic. (2023). Antihistamines. [Link]

-

GoodRx Health. (2023). Can Taking Benadryl Raise Your Risk of Dementia? [Link]

-

Guni, R. M., & Rijal, S. (2021). Chronic diphenhydramine abuse and withdrawal. Neurology Clinical Practice, 11(5), e686-e688. [Link]

-

Healthline. (2021). Can Benadryl Cause Anxiety? Side Effects and Precautions. [Link]

-

López-Pérez, S. J., et al. (2023). Expert Consensus on the Use of Diphenhydramine for Short-Term Insomnia: Efficacy, Safety, and Clinical Applications. Medicina, 59(10), 1780. [Link]

-

Medical News Today. (2023). Can diphenhydramine cause insomnia? What to know. [Link]

-

Mohammad, F. K., et al. (2009). Acute neurotoxic effects of diphenhydramine in mice. Veterinary and Human Toxicology, 51(2), 70-73. [Link]

-

National Center for Biotechnology Information. (2024). Diphenhydramine. In StatPearls. [Link]

-

Patsnap. (2024). What is the mechanism of Diphenhydramine Hydrochloride? Synapse. [Link]

-

Sleep Foundation. (2025). Does Benadryl Make You Sleepy? [Link]

-

Tournier, N., et al. (2019). Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 39(12), 2456-2467. [Link]

-

U.S. National Library of Medicine. (2022). Central Nervous System Effects Following Infusion of Diphenhydramine Using Pharmacokinetic and Pharmacodynamic Modeling. ClinicalTrials.gov. [Link]

-

Unwalla, H. J., & Li, J. T. (2022). Diphenhydramine: It is time to say a final goodbye. Annals of Allergy, Asthma & Immunology, 128(6), 633-634. [Link]

-

Welch, M. J., et al. (1988). Antihistamine effects on the central nervous system, cognitive performance and subjective states. Neuropsychobiology, 20(1), 16-22. [Link]

-

Wikipedia. (2024). Diphenhydramine. [Link]

-

Wind, S., & Pillai, U. (2022). Benadryl Addiction: Risks, Effects, and Treatment Options. Greater Boston Addiction Centers. [Link]

-

Baylor College of Medicine. (2014). Trouble sleeping? Experts say skip antihistamines. [Link]

Sources

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. sleepfoundation.org [sleepfoundation.org]

- 5. Trouble sleeping? Experts say skip antihistamines [bcm.edu]

- 6. goodrx.com [goodrx.com]

- 7. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Can diphenhydramine cause insomnia? What to know [medicalnewstoday.com]

The Serendipitous Discovery and Enduring Legacy of Diphenhydramine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of diphenhydramine, the prototypical ethanolamine H1-receptor antagonist. Initially conceived in a quest for synthetic antispasmodics, its potent antihistaminic properties were a serendipitous finding that revolutionized the treatment of allergic diseases. This document details the original chemical synthesis, elucidates the early pharmacological screening methodologies that defined its activity, and explores the structure-activity relationships that guided subsequent drug development. Furthermore, it chronicles the evolution of its clinical applications, from a prescription-only allergy medication to a ubiquitous over-the-counter remedy for a variety of ailments. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive historical and technical perspective on a landmark pharmaceutical discovery.

Introduction: The Pre-Antihistamine Era and the Quest for a Histamine Antagonist

Prior to the 1940s, the medical community had a limited arsenal against the debilitating symptoms of allergic reactions. Histamine, identified as a key mediator of the inflammatory response, was a known therapeutic target, but effective and safe antagonists remained elusive. Early efforts in the 1930s at the Pasteur Institute led to the development of the first clinically used antihistamines, phenbenzamine (Antergan) and mepyramine (Neo-Antergan).[1] While groundbreaking, these compounds were beset by significant sedative side effects and toxicities, highlighting the urgent need for improved therapeutic agents.[2] It was within this scientific landscape that a fortuitous discovery at the University of Cincinnati would change the course of allergy treatment.

The Discovery of Diphenhydramine: A Fortuitous Detour from Muscle Relaxants

In 1943, a research program led by Professor George Rieveschl at the University of Cincinnati was focused on synthesizing novel antispasmodic agents, with the goal of creating superior muscle relaxants.[3][4] During this investigation, one of Rieveschl's students, Fred Huber, synthesized a new compound: β-dimethylaminoethyl benzhydryl ether.[3] The initial intent was to create a synthetic analogue of atropine, a known antispasmodic.

The compound, later named diphenhydramine, was a product of a straightforward ether synthesis. The key insight was the recognition that this new molecule possessed significant antihistaminic properties, a discovery that shifted the entire focus of the research.[5] Rieveschl partnered with the pharmaceutical company Parke, Davis & Co. to further investigate the compound's pharmacological profile.[4] This collaboration rapidly accelerated its development, leading to its landmark approval and introduction to the market.

Original Synthesis Protocol (As per U.S. Patent 2,421,714)

The original synthesis of diphenhydramine, as detailed in the patent filed by George Rieveschl, Jr., involved the reaction of a benzhydryl halide with an aminoalkanol.[6] The patented method provides a clear and reproducible protocol for the compound's preparation.

Experimental Protocol: Synthesis of β-dimethylaminoethyl benzhydryl ether hydrochloride [6]

-

Step 1: Preparation of Sodium Aminoalkoxide. In a reflux apparatus fitted with a stirrer, 23.4 parts by weight of β-diethylaminoethanol and 9.2 parts of sodium are refluxed in 200 parts of dry xylene for 8 hours. This reaction forms the sodium salt of the amino alcohol.

-

Step 2: Etherification. After the initial reaction, any excess sodium is removed. To the resulting solution, 49.4 parts of benzhydryl bromide are added, and the mixture is refluxed for an additional 2 hours.

-

Step 3: Work-up and Isolation of the Free Base. Water is added to the reaction mixture to dissolve any inorganic salts and unreacted β-diethylaminoethanol. The xylene layer, containing the desired product, is separated, dried, and distilled under reduced pressure. The free base of diphenhydramine is collected at a boiling point of 199-202°C at 11 mm Hg.

-

Step 4: Salt Formation. The hydrochloride salt is precipitated by dissolving the free base in anhydrous ether and introducing a solution of hydrogen chloride in ether. The resulting solid is collected and can be further purified.

This synthesis pathway proved to be efficient and scalable, enabling the large-scale production necessary for widespread clinical use.

Early Pharmacological Evaluation: Defining a New Therapeutic Profile

The preclinical evaluation of diphenhydramine in the 1940s relied on established in vivo and in vitro models to characterize its antihistaminic and other pharmacological effects. The choice of the guinea pig as a primary animal model was strategic, as its respiratory system and response to histamine-induced bronchospasm were known to be similar to humans, making it a reliable model for asthma and allergic reactions.[7]

In Vivo Screening: The Guinea Pig Bronchospasm Model

A cornerstone of early antihistamine testing was the histamine-induced bronchospasm assay in guinea pigs.[7] This model provided a direct and quantifiable measure of a compound's ability to protect against the life-threatening effects of a histamine challenge.

Experimental Protocol: Histamine-Induced Bronchospasm Assay

-

Animal Model: Healthy, adult guinea pigs of either sex are used.

-

Procedure:

-

A baseline pre-convulsive dyspnea time (PCD) is established for each animal by exposing it to a histamine aerosol (e.g., 0.25% histamine acid phosphate) in a closed chamber and recording the time until the onset of respiratory distress and convulsions.

-

The animals are then treated with the test compound (diphenhydramine) or a vehicle control at various doses and routes of administration.

-

After a predetermined time, the animals are re-challenged with the histamine aerosol, and the post-treatment PCD is recorded.

-

-

Endpoint: A significant increase in the PCD in the treated group compared to the control group indicates a protective, antihistaminic effect.

In Vitro Screening: The Schultz-Dale Reaction

The Schultz-Dale reaction, an in vitro method using isolated smooth muscle tissue from a sensitized animal, was another critical tool.[8] This assay allowed for the direct measurement of a compound's ability to block histamine-induced muscle contraction, providing insights into its mechanism of action at the tissue level.

Experimental Protocol: Schultz-Dale Reaction on Guinea Pig Ileum

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig previously sensitized to an antigen (e.g., ovalbumin). The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

-

Procedure:

-

The tissue is allowed to equilibrate, and its baseline contractile activity is recorded.

-

Histamine is added to the organ bath in increasing concentrations to establish a dose-response curve for histamine-induced contraction.

-

The tissue is washed, and the test compound (diphenhydramine) is added to the bath and allowed to incubate.

-

The histamine dose-response curve is re-established in the presence of the test compound.

-

-

Endpoint: A rightward shift in the histamine dose-response curve, indicating that a higher concentration of histamine is required to elicit the same level of contraction, demonstrates competitive antagonism at the histamine receptor.

Early Toxicity Assessment: The LD50 Test

In the 1940s, the primary method for assessing acute toxicity was the determination of the median lethal dose (LD50).[9][10] This test, while now largely replaced by more humane and data-rich methods, was the standard for establishing a compound's safety profile at the time. The LD50 test involves administering escalating doses of a substance to groups of animals (typically rodents) to determine the dose that is lethal to 50% of the population.[11]

Mechanism of Action and Structure-Activity Relationship (SAR)

Diphenhydramine is a first-generation H1 antihistamine that acts as an inverse agonist at the H1 receptor.[12][13] This means that it not only blocks the binding of histamine but also reduces the receptor's basal activity. Its ability to readily cross the blood-brain barrier is responsible for its prominent sedative effects.[13] Additionally, diphenhydramine is a potent antagonist at muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects (e.g., dry mouth, urinary retention) and its utility in treating motion sickness and certain extrapyramidal symptoms.[3][12]

The structure of diphenhydramine is characteristic of ethanolamine ethers and provides a clear basis for understanding its structure-activity relationship.[12][14]

-

Aryl Groups (Ar1 and Ar2): The two phenyl rings are crucial for high-affinity binding to the H1 receptor. The benzhydryl (diphenylmethyl) group also contributes significantly to its anticholinergic properties.[14]

-

Connecting Atom (X): The oxygen atom of the ether linkage is a key feature of the ethanolamine class of antihistamines.

-

Alkyl Spacer: The two-carbon (ethyl) chain between the oxygen and nitrogen atoms is the optimal length for H1 receptor antagonism.

-

Tertiary Amine: The terminal dimethylamino group is essential for activity. It is protonated at physiological pH, allowing for ionic interactions with the receptor.

Modifications to this core structure have led to the development of other first-generation antihistamines with varying potencies and side effect profiles. For example, the addition of a chlorine atom to one of the phenyl rings in the para position results in carbinoxamine, a more potent antihistamine.[12] Lengthening the alkyl spacer can reduce sedative effects, as seen in clemastine.[12]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a drug's physicochemical and pharmacokinetic properties is essential for its development and clinical application.

Table 1: Physicochemical Properties of Diphenhydramine

| Property | Value | Source |

| Chemical Formula | C17H21NO | [15] |

| Molar Mass | 255.35 g/mol | [16] |

| Melting Point | 167-172°C (Hydrochloride salt) | [16] |

| Solubility | Freely soluble in water and ethanol | [16][17] |

| pKa | 9.1 | [16] |

Table 2: Pharmacokinetic Profile of Diphenhydramine

| Parameter | Value | Source |

| Bioavailability | 40-60% | [3] |